
5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with diketones, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and oxidation processes efficiently .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .
科学研究应用
Chemistry: In chemistry, 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
作用机制
The mechanism of action of 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
1H-Indazole: A simpler indazole derivative with a similar core structure.
2H-Indazole: Another indazole derivative with different tautomeric forms.
3-Phenyl-1H-indazole: A compound with a similar phenyl substitution pattern.
Uniqueness: 5-Anilino-1,6-dimethyl-3-phenyl-1H-indazole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of aniline and phenyl groups, along with the indazole core, makes it a versatile compound for various applications.
属性
CAS 编号 |
63190-34-1 |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
5-anilino-1,6-dimethyl-3-phenylindazole-4,7-dione |
InChI |
InChI=1S/C21H17N3O2/c1-13-17(22-15-11-7-4-8-12-15)21(26)16-18(14-9-5-3-6-10-14)23-24(2)19(16)20(13)25/h3-12,22H,1-2H3 |
InChI 键 |
PVYKTJXGOOGOIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)N(N=C2C3=CC=CC=C3)C)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


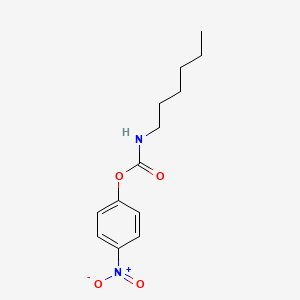
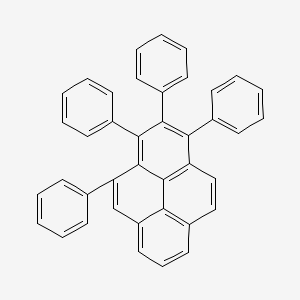

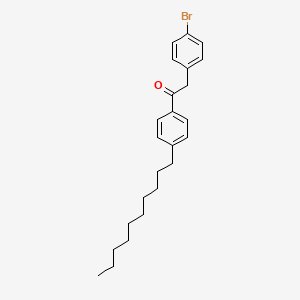
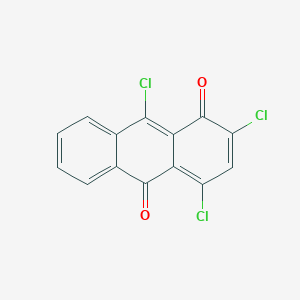
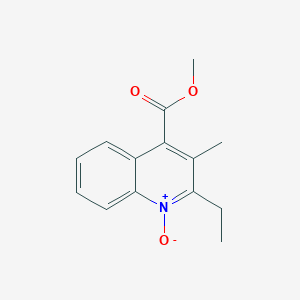

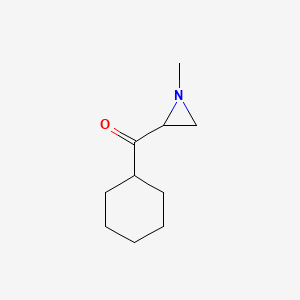
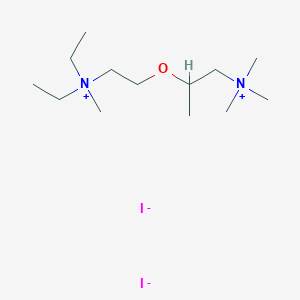
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
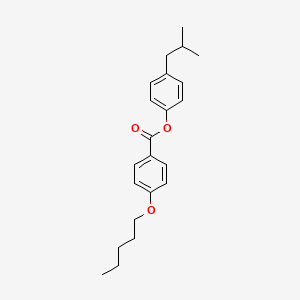
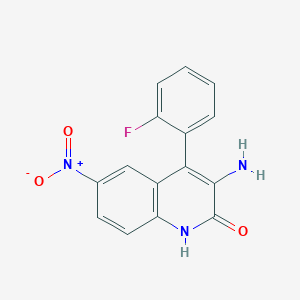

![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
